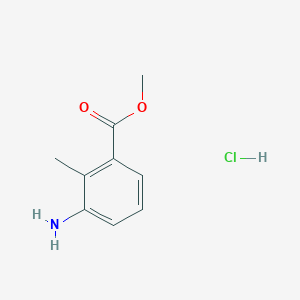

Methyl 3-amino-2-methylbenzoate hydrochloride

Description

Significance of Aminobenzoate Esters within Contemporary Organic Chemistry Research

Aminobenzoate esters, the class of compounds to which Methyl 3-amino-2-methylbenzoate hydrochloride belongs, are recognized as crucial building blocks in modern organic synthesis. nih.gov Their bifunctional nature, possessing both an amino group and an ester group, allows for a wide range of chemical transformations. This versatility makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. tcichemicals.com

In medicinal chemistry, the aminobenzoate scaffold is a component of numerous bioactive molecules. nih.gov For instance, derivatives of para-aminobenzoic acid (PABA) are known to exhibit a variety of therapeutic effects, including antimicrobial and anticancer properties. nih.gov The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic flexibility allows chemists to generate diverse molecular libraries for drug discovery programs.

Historical Trajectories of Synthetic Investigations Pertaining to the Benzoate (B1203000) Scaffold

The synthesis of substituted benzoates has a rich history intertwined with the development of organic chemistry. Early methods for the preparation of benzoic acid itself date back to the 16th century. mdpi.com The industrial production of benzoic acid has evolved from the hydrolysis of benzotrichloride (B165768) to the modern, high-yield partial oxidation of toluene (B28343). mdpi.com

The synthesis of substituted benzoates, including aminobenzoate esters, has been a focus of methodological development. Key transformations for introducing substituents onto the benzene (B151609) ring, such as nitration, halogenation, and Friedel-Crafts reactions, are foundational to accessing a wide array of benzoate derivatives. The order of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups present on the ring.

The esterification of substituted benzoic acids is a common method for producing benzoate esters. Fischer-Speier esterification, which involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. More contemporary approaches utilize a variety of reagents and catalysts to achieve esterification under milder conditions with higher yields. For example, the use of thionyl chloride in methanol (B129727) is an effective method for converting aminobenzoic acids to their corresponding methyl esters. chemicalbook.comresearchgate.net

A primary route to aminobenzoates involves the reduction of the corresponding nitrobenzoate. A common laboratory and industrial method for this transformation is catalytic hydrogenation. Another well-established method is the reduction of the nitro group using metals in acidic media, such as iron powder in the presence of hydrochloric acid. This latter method is particularly relevant to the synthesis of this compound, as the use of hydrochloric acid can directly yield the hydrochloride salt of the resulting amine.

Foundational Research Imperatives for this compound

The primary research imperative for this compound lies in its utility as a synthetic intermediate. The specific substitution pattern on the benzene ring—an amino group at the 3-position, a methyl group at the 2-position, and a methyl ester at the 1-position—makes it a valuable precursor for more complex molecules with specific steric and electronic properties.

One of the key synthetic routes to Methyl 3-amino-2-methylbenzoate involves the reduction of Methyl 2-methyl-3-nitrobenzoate. A documented procedure for this conversion involves dissolving the nitro compound in methanol, followed by the addition of concentrated hydrochloric acid and iron powder. While the described workup involves neutralization to isolate the free base, the reaction conditions strongly indicate the formation of this compound as the initial product in the acidic medium.

The hydrochloride salt form can be advantageous in certain applications. For instance, amine hydrochloride salts are often more water-soluble and crystalline than the corresponding free bases, which can facilitate purification by recrystallization and improve handling characteristics. In subsequent synthetic steps, the hydrochloride salt can be used directly, with the addition of a base to liberate the free amine in situ for reaction.

While specific, large-scale applications for this compound are not extensively detailed in publicly available research, its structural motifs are found in more complex molecules of pharmaceutical and agrochemical interest. For example, related aminobenzoate derivatives are intermediates in the synthesis of herbicides. The strategic placement of the amino and methyl groups can influence the biological activity and selectivity of the final products.

The potential for this compound to be used in the synthesis of novel heterocyclic systems is also a significant area of research. The amino and ester functionalities can be used to construct fused ring systems, which are common scaffolds in many biologically active compounds. Research in this area continues to explore the synthetic potential of uniquely substituted building blocks like this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-amino-2-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-7(9(11)12-2)4-3-5-8(6)10;/h3-5H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUOORRNWXAHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 2 Methylbenzoate Hydrochloride and Its Precursors

Established Reaction Pathways for Substituted Benzoate (B1203000) Esters

Esterification Reactions of Substituted Benzoic Acids

The direct esterification of substituted benzoic acids is a fundamental and widely employed method for the synthesis of their corresponding esters. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common approach. This equilibrium-driven process typically involves reacting the carboxylic acid with an excess of alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The use of an excess of the alcohol helps to shift the equilibrium towards the formation of the ester product.

Another effective method for the esterification of aminobenzoic acids involves the use of thionyl chloride (SOCl₂). In this approach, the aminobenzoic acid is treated with thionyl chloride in methanol. The reaction proceeds through the in situ formation of an acyl chloride intermediate, which is highly reactive towards the alcohol. This method is often preferred for its high yields and the fact that the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. A general procedure involves cooling a solution of the aminobenzoic acid in methanol and adding thionyl chloride dropwise, followed by refluxing the mixture to drive the reaction to completion chemicalbook.com. Upon completion, a neutralization step with a weak base like sodium bicarbonate is typically performed during the workup.

A variety of substituted benzoic acids can be successfully esterified using these methods, with reaction conditions being adaptable to the specific substrate. The choice between the classic Fischer esterification and the thionyl chloride method often depends on the sensitivity of the functional groups present on the benzoic acid ring and the desired reaction scale.

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

| Method | Catalyst/Reagent | Typical Alcohol | Key Features |

| Fischer-Speier Esterification | Concentrated H₂SO₄ or HCl | Methanol (excess) | Equilibrium-driven; requires excess alcohol or removal of water. |

| Thionyl Chloride Method | SOCl₂ | Methanol | High-yielding; proceeds via a reactive acyl chloride intermediate; gaseous byproducts. |

Aromatic Nitration and Subsequent Reduction Strategies

A prevalent and versatile strategy for the synthesis of aromatic amines, including Methyl 3-amino-2-methylbenzoate, involves the nitration of an aromatic precursor followed by the reduction of the nitro group. This two-step sequence allows for the introduction of a nitrogen-containing functional group at a specific position on the benzene (B151609) ring, guided by the directing effects of the existing substituents.

The synthesis of the target compound often commences with the nitration of a suitable precursor, such as methyl 2-methylbenzoate (B1238997). The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The ester and methyl groups on the precursor direct the incoming nitro group primarily to the meta-position relative to the ester group, yielding methyl 2-methyl-3-nitrobenzoate. It is crucial to control the reaction temperature, often by using an ice bath, to prevent over-nitration and the formation of unwanted byproducts orgsyn.orgma.edu.

Once the nitro-substituted benzoate ester is obtained, the subsequent step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. A classic and cost-effective method is the use of a metal in the presence of an acid, such as iron powder with hydrochloric acid prepchem.com. This reaction is typically performed in a protic solvent like methanol. The progress of the reduction can be monitored by the consumption of the starting material.

Alternatively, catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of the nitro group. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) guidechem.com. The reaction is typically carried out in a suitable solvent like methanol or ethanol under a pressurized atmosphere of hydrogen. Catalytic hydrogenation is known for its high yields and the ease of product isolation, as the catalyst can be simply filtered off.

Table 2: Common Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/System | Solvent | Key Features |

| Iron powder / Hydrochloric acid | Methanol / Water | Cost-effective; widely used in industrial processes. |

| Tin(II) chloride / Hydrochloric acid | Ethanol | Milder conditions compared to Fe/HCl. |

| Catalytic Hydrogenation (H₂/Pd/C) | Methanol / Ethanol | High yields; clean reaction with simple workup. |

Halogenation and Nucleophilic Amination Approaches

An alternative synthetic route to aminobenzoates involves the introduction of a halogen atom onto the aromatic ring, followed by its displacement with an amine nucleophile. This approach relies on the principles of electrophilic aromatic substitution for the halogenation step and nucleophilic aromatic substitution or transition metal-catalyzed amination for the introduction of the amino group.

The first step in this sequence would be the halogenation of a suitable precursor, such as methyl 2-methylbenzoate. The direct halogenation of aromatic rings can be achieved using elemental halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. The regioselectivity of the halogenation is governed by the directing effects of the substituents already present on the ring. For methyl 2-methylbenzoate, the ester group is meta-directing, while the methyl group is ortho-, para-directing. This can lead to a mixture of isomers, and careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

Once the halogenated intermediate, for instance, methyl 3-bromo-2-methylbenzoate, is synthesized, the next step is the introduction of the amino group. While traditional nucleophilic aromatic substitution (SₙAr) can be challenging on unactivated aryl halides, modern catalytic methods have revolutionized this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds wikipedia.org. This reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base to couple an aryl halide with an amine. For the synthesis of a primary amine, an ammonia (B1221849) equivalent can be used. The versatility of the Buchwald-Hartwig amination allows for the use of a wide range of aryl halides and amines, making it a highly valuable method for the synthesis of substituted anilines.

Catalytic Approaches in the Preparation of Methyl 3-amino-2-methylbenzoate Hydrochloride

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency, selectivity, and under milder reaction conditions compared to stoichiometric methods. In the context of this compound synthesis, catalytic techniques are prominently featured in both the reduction of nitro precursors and in the construction of its derivatives.

Liquid Phase Catalytic Hydrogenation Techniques

Liquid phase catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductions of aromatic nitro compounds. This method offers a clean and efficient route to the corresponding anilines, avoiding the use of stoichiometric metal reductants and the associated waste streams.

In the synthesis of Methyl 3-amino-2-methylbenzoate, the catalytic hydrogenation of its nitro precursor, methyl 2-methyl-3-nitrobenzoate, is a key step. The reaction is typically carried out in a pressure vessel (autoclave) where the nitro compound, dissolved in a suitable solvent such as methanol or ethanol, is treated with hydrogen gas in the presence of a heterogeneous catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity guidechem.com. Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, can also be employed.

The reaction parameters, including hydrogen pressure, temperature, catalyst loading, and reaction time, are crucial for achieving high conversion and selectivity. The progress of the hydrogenation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the product can be isolated by evaporation of the solvent. The resulting amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. A patent describes the liquid phase catalytic hydrogenation of 3-nitro-2-methyl benzoic acid to 3-amino-2-methyl benzoic acid, which can then be esterified google.com.

Table 3: Representative Conditions for Catalytic Hydrogenation of Nitroaromatics

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Typical Yield |

| 5% Pd/C | Methanol | 50-100 psi | Room Temperature - 70°C | >95% |

| 10% Pd/C | Ethanol | 1-10 atm | Room Temperature | High |

| Raney Nickel | Methanol | 50 psi | Room Temperature | High |

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

The amino group of Methyl 3-amino-2-methylbenzoate provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of derivatives. Palladium-catalyzed coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be used to synthesize N-aryl derivatives of Methyl 3-amino-2-methylbenzoate. In this reaction, the primary amino group of the substrate can be coupled with a variety of aryl halides or triflates in the presence of a palladium catalyst, a phosphine ligand, and a base wikipedia.org. The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. This methodology provides a direct route to compounds with a diarylamine scaffold, which is a common motif in pharmaceuticals and materials science.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-aryl product and regenerates the Pd(0) catalyst. The development of increasingly active and sterically hindered phosphine ligands has significantly expanded the scope and utility of this reaction.

Table 4: Key Components of the Buchwald-Hartwig Amination for N-Arylation

| Component | Examples | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine, forming the reactive nucleophile. |

| Aryl Halide/Triflate | Aryl bromides, chlorides, iodides, triflates | The electrophilic coupling partner. |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Methylbenzoate Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring and Ester Group

The reactivity of Methyl 3-amino-2-methylbenzoate is characterized by the directing effects of its substituents in electrophilic aromatic substitution and the susceptibility of its ester group to nucleophilic attack. The amino group is a powerful activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Conversely, the methyl ester group is a deactivating, meta-directing group. rsc.org

In the hydrochloride salt form, the amino group is protonated to an ammonium (B1175870) group (-NH3+), which is strongly deactivating and meta-directing. This significantly alters the ring's reactivity compared to the free base. The combined influence of the deactivating -COOCH3 and -NH3+ groups, along with the weakly activating -CH3 group, renders the aromatic ring generally less susceptible to electrophilic attack. Any substitution would be directed by the complex interplay of these groups. For instance, in the nitration of methyl benzoate (B1203000), the ester group directs the incoming nitronium ion (NO2+) electrophile to the meta-position, yielding methyl 3-nitrobenzoate. rsc.orgaiinmr.com For Methyl 3-amino-2-methylbenzoate, the powerful directing effect of the amino group (in its free base form) would likely dominate, directing electrophiles to the positions ortho and para to it (C4 and C6).

The ester functionality is a prime site for nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. This is the fundamental mechanism behind reactions such as hydrolysis and aminolysis. libretexts.org In aminolysis, for example, esters react with ammonia (B1221849) or amines to yield amides. libretexts.org

Oxidation and Reduction Pathways of Methyl 3-amino-2-methylbenzoate Hydrochloride

The functional groups within this compound present distinct sites for oxidation and reduction reactions. A common and highly efficient method for synthesizing this compound involves the reduction of its nitro analogue.

Reduction Pathways:

Formation via Nitro Group Reduction : The primary synthetic route to aromatic amines is the reduction of the corresponding nitroaromatic compound. wikipedia.org Methyl 3-amino-2-methylbenzoate can be prepared by the catalytic hydrogenation of 3-methyl-2-nitrobenzoate. guidechem.com This transformation is typically achieved using various reducing systems, with catalytic hydrogenation being a prevalent method on an industrial scale. wikipedia.org

| Catalyst System | Substrate | Product | Yield | Reference |

| 5% Pd/C, H₂ (65-100 psi) | 3-methyl-2-nitrobenzoate | Methyl 2-amino-3-methylbenzoate | 97.5% | guidechem.com |

| Iron in acidic media | Aromatic Nitro Compounds | Anilines | N/A | wikipedia.org |

| Tin(II) chloride | Aromatic Nitro Compounds | Anilines | N/A | wikipedia.org |

Ester Group Reduction : The methyl ester group can be reduced under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester to a primary alcohol. libretexts.org Alternatively, using a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H), especially at low temperatures (-78 °C), can selectively reduce the ester to an aldehyde. libretexts.org

Oxidation Pathways: The amino and methyl groups are susceptible to oxidation. The aromatic amino group can be oxidized by various reagents to form nitroso or nitro compounds, or it can lead to the formation of polymeric materials. The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group under harsh conditions using strong oxidizing agents like potassium permanganate.

Hydrolysis Mechanisms of Methyl Benzoate Esters and Analogues

The hydrolysis of the ester group in this compound, which cleaves the ester back into a carboxylic acid and an alcohol, can proceed through several mechanisms depending on the reaction conditions. libretexts.org

Under acidic conditions, the hydrolysis of methyl benzoate and its analogues is a reversible equilibrium-controlled process. psu.edu The mechanism, typically designated A-AC-2, involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgbrainly.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgbrainly.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the alkoxy oxygen atoms, converting the methoxy (B1213986) group into a good leaving group (methanol). libretexts.orgbrainly.com

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). libretexts.orgbrainly.com

Deprotonation : The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a base (like water) to regenerate the acid catalyst and yield the final carboxylic acid product. brainly.com

Studies on sterically hindered benzoate esters have shown that the mechanism can shift from the bimolecular A-AC-2 pathway to a unimolecular A-AC-1 pathway in strongly acidic conditions. cdnsciencepub.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that consumes the base, making it base-promoted rather than base-catalyzed. libretexts.orgnih.gov The generally accepted B-AC-2 mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521) : The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.orgyoutube.com

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl group and expelling the methoxide (B1231860) ion (CH3O-) as the leaving group. libretexts.org

Acid-Base Reaction : The expelled methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final step forms a carboxylate salt and methanol, driving the reaction to completion. libretexts.orgstackexchange.com

For most esters, this B-AC-2 mechanism is dominant. However, for certain sterically hindered methyl esters, an alternative B-Al-2 mechanism, involving an SN2 attack by the hydroxide on the methyl group, has been proposed. stackexchange.com

| Hydrolysis Condition | Reactant | Products | Key Feature | Reference |

| Acidic (H+) | Methyl Benzoate | Benzoic Acid, Methanol | Reversible equilibrium | brainly.comquora.com |

| Basic (OH-) | Methyl Benzoate | Benzoate Salt, Methanol | Irreversible, faster than acid-catalyzed | nih.govyoutube.com |

| High-Temp Water | Methyl Benzoates | Carboxylic Acids, Methanol | Effective at 250-300 °C | psu.edursc.org |

Hydrolysis of methyl benzoate esters can also be achieved using only water at high temperatures (in the range of 200–300 °C). psu.edursc.org Under these conditions, the physical and chemical properties of water change significantly. The ionic product of water (Kw) increases, leading to higher concentrations of H3O+ and OH- ions, which can then catalyze the hydrolysis reaction. psu.edu This method provides a "green" or environmentally friendly alternative to using strong acids or bases. psu.edursc.org Studies have shown that water in the 250–300 °C range effectively promotes the hydrolysis of various methyl benzoates, including sterically hindered ones. psu.edu

Cyclization and Condensation Reactions Involving the Amino and Ester Functionalities

The presence of both an amino group and an ester group on the same molecule allows Methyl 3-amino-2-methylbenzoate to participate in a variety of intramolecular and intermolecular reactions. These reactions are fundamental in the synthesis of heterocyclic compounds and polymers.

A condensation reaction is one where two molecules combine, usually with the loss of a small molecule like water. libretexts.org The amino group of Methyl 3-amino-2-methylbenzoate can act as a nucleophile, reacting with carboxylic acids or their derivatives to form amides in an intermolecular condensation. libretexts.org When a diacid and a diamine react, a polyamide can be formed. libretexts.org

Intramolecular reactions, or cyclizations, are particularly important in the chemistry of aminobenzoates. Although Methyl 3-amino-2-methylbenzoate itself does not have the ortho relationship between the amino and ester groups that is common for many cyclizations, related aminobenzoate structures are key precursors for heterocyclic synthesis. For instance, 2-aminobenzoic acid (anthranilic acid) and its esters are widely used starting materials for the synthesis of quinazolinones, a class of compounds with significant pharmacological activity. researchgate.netnih.gov The general process involves the condensation of the amino group with a one-carbon unit (from reagents like orthoformates or formamides) followed by cyclization involving the ester or carboxylic acid. nih.gov

The principles of using aminobenzoate structures in cyclization are well-established. For example, 3-amino-4-(methylamino)benzoic acid has been developed as a linker for the on-resin cyclization of peptides, demonstrating the utility of these bifunctional scaffolds in forming macrocyclic structures. nih.govresearchgate.net This involves an intramolecular reaction between a C-terminal thioester and an N-terminal cysteine, facilitated by the aminobenzoate linker. researchgate.net

Exploration of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the mechanistic pathways of chemical transformations involving this compound. While specific, in-depth research on the transient species formed from this particular compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be constructed by examining studies on analogous molecules and relevant reaction classes. This section delves into the plausible intermediates and transition states in key reactions, drawing upon computational and experimental findings from related systems to illuminate the reactivity of this compound.

A primary application of Methyl 3-amino-2-methylbenzoate is in the synthesis of heterocyclic compounds, such as quinazolinones. The reaction to form a 3-amino-2-methyl-quinazolin-4(3H)-one, for example, would likely proceed through a series of well-defined intermediates and transition states. The hydrochloride salt form of the starting material indicates that the amino group is initially protonated. Therefore, the first step in a typical reaction sequence would involve deprotonation to generate the free, nucleophilic amine.

Following the initial deprotonation, the reaction to form a quinazolinone ring system generally involves two key stages:

N-Acylation: The free amino group of Methyl 3-amino-2-methylbenzoate acts as a nucleophile, attacking an acylating agent (such as an acid chloride or anhydride) or condensing with a reagent like formamide. This step leads to the formation of an N-acylated intermediate.

Intramolecular Cyclization and Elimination: The nitrogen atom of the newly formed amide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester group. This cyclization proceeds through a high-energy tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a molecule of methanol and the formation of the quinazolinone ring. The final product is achieved after tautomerization to the stable aromatic system.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for mapping the energy landscape of such reactions, including the characterization of transition states and intermediates. While a dedicated DFT study for this compound was not found, insights from computational analyses of similar cyclization reactions, such as those for the formation of oxindoles, can provide a model for the expected energetic profile.

Below is a table presenting hypothetical, yet chemically reasonable, relative Gibbs free energies for the key species involved in the intramolecular cyclization step of an N-acylated Methyl 3-amino-2-methylbenzoate. These values are illustrative and based on data from analogous systems studied computationally.

Hypothetical Relative Gibbs Free Energies for Intramolecular Cyclization

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| N-Acylated Intermediate | The stable, open-chain precursor to the heterocyclic product. | 0.0 |

| Transition State 1 (TS1) | The energy maximum for the intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl, where the new C-N bond is partially formed. | +24.8 |

| Tetrahedral Intermediate | A transient, high-energy species resulting from the complete formation of the C-N bond. | +16.5 |

| Transition State 2 (TS2) | The energy maximum corresponding to the cleavage of the C-OCH3 bond from the tetrahedral intermediate. | +21.3 |

| Cyclized Product (pre-tautomerization) | The immediate product following the elimination of methanol. | -12.1 |

Note: The energy values in this table are illustrative and intended to model the expected energetic profile of the reaction based on computational studies of similar chemical systems.

Research on the synthesis of quinazolinones from various anthranilic acid derivatives has provided valuable data that can be extrapolated to the reactions of Methyl 3-amino-2-methylbenzoate. These studies highlight key factors that influence the reaction mechanism and the stability of intermediates.

The following table summarizes pertinent research findings from analogous systems and their implications for the reactivity of this compound.

Research Findings from Analogous Systems and Their Implications

| Research Finding | Implication for this compound Reactions | Relevant Field of Study |

|---|---|---|

| The rate of cyclization is highly dependent on the nature of the N-substituent. Electron-withdrawing groups can decrease the nucleophilicity of the amide nitrogen, slowing the reaction. | The choice of acylating or condensing agent is a critical parameter for optimizing the synthesis of quinazolinone derivatives from this starting material. | Physical Organic Chemistry, Reaction Kinetics |

| Acid or base catalysis is frequently necessary to promote the cyclization of aminobenzoate derivatives. | While the starting material is a hydrochloride salt, subsequent steps in the reaction pathway may benefit from the addition of a catalyst to facilitate the cyclization and elimination steps. | Synthetic Organic Chemistry |

| Solvent effects can play a significant role in stabilizing charged intermediates and transition states, thereby affecting the overall reaction rate. | The selection of an appropriate solvent will be crucial for optimizing reaction conditions, particularly for stabilizing the tetrahedral intermediate. | Chemical Kinetics, Mechanistic Studies |

| DFT calculations have been successfully used to predict reaction pathways and the relative stabilities of intermediates in similar heterocyclic ring-forming reactions. | A dedicated computational study on the reactions of this compound would likely yield accurate and valuable insights into its specific mechanistic details. | Computational Chemistry |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of organic molecules, including methyl 3-amino-2-methylbenzoate hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete assignment of the molecular structure.

In the ¹H NMR spectrum of the free base, methyl 3-amino-2-methylbenzoate, distinct signals corresponding to the aromatic protons, the methyl ester protons, and the aromatic methyl protons are expected. The aromatic protons would appear as a complex multiplet pattern in the downfield region, typically between δ 6.5 and 8.0 ppm. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the amino and methyl ester substituents on the benzene (B151609) ring. The protons of the methyl ester group would exhibit a sharp singlet, typically around δ 3.8-3.9 ppm. The protons of the methyl group attached to the aromatic ring would also appear as a singlet, generally in the upfield region of the aromatic signals, around δ 2.1-2.4 ppm. Upon protonation to form the hydrochloride salt, the chemical shifts of the aromatic protons adjacent to the resulting ammonium (B1175870) group (-NH₃⁺) are expected to shift further downfield due to the increased electron-withdrawing nature of the substituent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around δ 165-175 ppm. The aromatic carbons would resonate in the range of δ 110-150 ppm, with the carbon attached to the amino/ammonium group and the ester group showing distinct chemical shifts. The methyl carbon of the ester group would appear around δ 50-55 ppm, while the aromatic methyl carbon would be found at a more shielded position, typically around δ 15-20 ppm.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 1H), 3.93 (s, 3H) rsc.org | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org |

| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48–7.45 (m, 1H), 7.38–7.30 (m, 1H), 3.89 (s, 3H) rsc.org | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 rsc.org |

| Methyl 4-methylbenzoate | 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) rsc.org | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis in Mechanistic Probes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional moieties. The N-H stretching vibrations of the primary amino group in the free base typically appear as two bands in the region of 3300-3500 cm⁻¹. dergipark.org.tr For the hydrochloride salt, the N-H stretching of the ammonium ion (-NH₃⁺) would be observed as a broad band in the 2500-3200 cm⁻¹ region. The C=O stretching vibration of the ester group is expected to produce a strong absorption band around 1700-1730 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. researchgate.net The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The presence of these characteristic bands provides strong evidence for the molecular structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 (two bands for free base) |

| N-H (Ammonium salt) | Stretching | 2500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 researchgate.net |

| C-H (Methyl) | Stretching | 2850-2960 researchgate.net |

| C=O (Ester) | Stretching | 1700-1730 dergipark.org.tr |

| C-N | Stretching | 1250-1350 |

| C-O (Ester) | Stretching | 1100-1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aminobenzoate chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The benzene ring and the carbonyl group of the ester are the primary chromophores. The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. Typically, substituted benzoates show a strong absorption band around 200-240 nm and a weaker band around 270-300 nm, corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, especially for the hydrochloride salt where the amino group is protonated.

Mass Spectrometry for Reaction Monitoring and Product Verification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) corresponding to the free base (C₉H₁₁NO₂) would be observed in the mass spectrum, confirming the molecular weight of 165.19 g/mol . The hydrochloride salt itself would not be observed as a single entity in most common ionization techniques.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for benzoate (B1203000) esters involve the loss of the alkoxy group from the ester functionality. For methyl 3-amino-2-methylbenzoate, a significant fragment would likely be observed at m/z 134, corresponding to the loss of the methoxy (B1213986) radical (•OCH₃). Another prominent fragmentation could be the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 106. Further fragmentation of the aromatic ring can also occur, providing additional structural information.

X-ray Crystallography for Solid-State Structural Analysis of Related Aminobenzoate Derivatives

While a specific crystal structure for this compound may not be readily available in the public domain, X-ray crystallography studies on related aminobenzoate derivatives provide valuable insights into the solid-state conformation and intermolecular interactions that are likely to be present in the target compound.

Theoretical and Computational Chemistry of Methyl 3 Amino 2 Methylbenzoate Hydrochloride

Quantum-Chemical Calculations of Electronic Structure and Reactivity

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For aminobenzoate derivatives, these calculations can elucidate the influence of substituent groups on the aromatic ring, predicting molecular geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like Methyl 3-amino-2-methylbenzoate hydrochloride, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, due to the presence of lone pair electrons on the nitrogen atom and the π-system of the ring. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester and the benzene ring, which can accept electron density. The protonation of the amino group in the hydrochloride salt would significantly lower the energy of the HOMO, making the molecule less nucleophilic compared to its free base form.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Aminobenzoate System

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Electron-accepting orbital, involved in electrophilic reactions. |

| HOMO | -6.2 | Electron-donating orbital, involved in nucleophilic reactions. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented are illustrative for a typical aminobenzoate derivative and would vary for this compound.

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule on its electron density surface. It is an invaluable tool for predicting sites of nucleophilic and electrophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high positive potential around the ammonium (B1175870) group (-NH3+), making it a site for interaction with nucleophiles or a hydrogen bond donor. The oxygen atoms of the ester's carbonyl group would exhibit a negative potential, indicating their role as potential hydrogen bond acceptors. The aromatic ring would display a more complex potential distribution, influenced by the electron-donating amino group and the electron-withdrawing ester group.

Computational methods can also predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions between different molecular orbitals. The most common transitions in molecules like aminobenzoates are π → π* and n → π* transitions.

π → π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands.

n → π transitions* involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen of the amino group or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally lower in energy and have weaker absorption intensities.

The electronic transition dipole moment is a measure of the probability of a particular electronic transition occurring upon absorption of light. Transitions with a larger dipole moment are more "allowed" and result in more intense spectral bands. For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to the electronic transitions within the substituted benzene ring. The protonation of the amino group would likely cause a hypsochromic shift (blue shift) in the absorption bands compared to the free base, as the stabilization of the non-bonding electrons on the nitrogen atom increases the energy required for the n → π* transition.

Molecular Dynamics Simulations and Conformation Analysis of Aminobenzoate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of molecules in different environments (e.g., in solution or in a crystal).

For aminobenzoate systems, MD simulations can be employed to explore the rotational barriers around single bonds, such as the C-N bond of the amino group and the C-C bond connecting the ester group to the aromatic ring. This allows for a detailed conformational analysis, identifying the most stable conformers and the energy barriers between them. In the context of this compound, MD simulations could also be used to study its interactions with solvent molecules, providing a microscopic view of the solvation process.

Intermolecular Interactions and Crystal Packing Studies of Related Systems

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational studies are instrumental in analyzing and quantifying these interactions, which are crucial for understanding the physical properties of a solid-state material.

Hydrogen bonds are among the most important non-covalent interactions that direct the self-assembly of molecules in the solid state. In the crystal structure of this compound, the ammonium group (-NH3+) is a strong hydrogen bond donor. It would be expected to form hydrogen bonds with the chloride ion (Cl-) and with the carbonyl oxygen atom of the ester group of neighboring molecules.

These hydrogen bonds would likely play a dominant role in the crystal packing, leading to the formation of extended networks such as chains, layers, or three-dimensional frameworks. Computational analysis can be used to determine the geometry and strength of these hydrogen bonds, providing a deeper understanding of the supramolecular architecture of the crystal.

Dispersion and Electrostatic Energy Contributions

In computational chemistry, the total interaction energy of a molecular system is a composite of several distinct forces, primarily electrostatic interactions and dispersion forces. For a charged, polar molecule like this compound, both components are critical in determining its conformation, crystal packing, and interactions with its environment.

Electrostatic energy arises from the interactions between the permanent charge distributions within molecules. In this compound, significant electrostatic contributions stem from:

Ionic Interaction: The primary electrostatic feature is the ionic bond between the protonated aminium cation (-NH3+) and the chloride anion (Cl-).

Dipole Moments: The ester group (-COOCH3) possesses a significant dipole moment due to the electronegative oxygen atoms. The protonated amino group is also highly polar. These dipoles interact with each other and with surrounding molecules.

Hydrogen Bonding: The aminium group acts as a strong hydrogen bond donor, capable of forming robust intermolecular hydrogen bonds with the chloride ion and with solvent molecules (e.g., water). These interactions are highly directional and play a crucial role in the solid-state structure and solvation properties of the compound. nih.gov

Dispersion energy , a component of the broader van der Waals forces, originates from temporary fluctuations in electron density that create transient dipoles. While often considered weaker than electrostatic forces, they are additive and become substantial for large molecules. In the target molecule, dispersion forces are significant for the aromatic ring and the methyl substituents. These non-specific, attractive forces are fundamental to understanding crystal packing and interactions in less polar environments.

Computational methods such as Density Functional Theory (DFT), often augmented with dispersion corrections (e.g., DFT-D), are employed to accurately model these interactions. researchgate.net Implicit solvent models can be used to account for the bulk electrostatic effects of a solvent, which can be critical for accurately predicting molecular behavior in solution. rsc.org Hirshfeld surface analysis is another computational tool used to investigate and visualize intermolecular interactions, including hydrogen bonding and other close contacts within a crystal structure. researchgate.net

| Interaction Type | Contributing Molecular Features | Relative Strength | Computational Modeling Approach |

|---|---|---|---|

| Ionic Interaction | -NH3+ and Cl- | Very Strong | DFT, Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrogen Bonding | -NH3+ (donor), Carbonyl Oxygen (acceptor), Cl- (acceptor) | Strong | DFT, Hirshfeld Surface Analysis |

| Dipole-Dipole | Ester group (-COOCH3) | Moderate | DFT, Molecular Mechanics |

| Dispersion (van der Waals) | Aromatic ring, Methyl groups | Weak (but cumulative) | Dispersion-corrected DFT (e.g., B3LYP-D3) |

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools for predicting the mechanisms and energetics of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies that govern reaction rates. For this compound, a key reaction of interest is the hydrolysis of the ester functional group.

The alkaline hydrolysis of a benzoate (B1203000) ester typically proceeds through a nucleophilic acyl substitution mechanism. This pathway involves two main steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH-) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a high-energy, tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (CH3O-) as a leaving group to form the carboxylate.

Below is a representative energy profile for the base-catalyzed hydrolysis of a generic methyl benzoate system, illustrating the key stages of the reaction. The energies are hypothetical values used for illustrative purposes, based on typical profiles for this reaction type.

| Reaction Coordinate Stage | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) - Illustrative |

|---|---|---|

| Reactants | Methyl Benzoate + OH- | 0.0 |

| Transition State 1 (TS1) | Formation of the C-OH bond | +15.4 |

| Tetrahedral Intermediate | Stable intermediate species | +10.2 |

| Transition State 2 (TS2) | Cleavage of the C-OCH3 bond | +12.5 |

| Products | Benzoate + CH3OH | -18.0 |

Hammett Equation and Substituent Effects on Reactivity in Benzoate Systems

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative framework for understanding how substituents on an aromatic ring influence reaction rates and equilibria. The equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent at a specific position (meta or para).

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. viu.ca

For the alkaline hydrolysis of benzoate esters, the reaction constant (ρ) is positive (approximately +2.5), indicating that the reaction is accelerated by electron-withdrawing groups (EWGs). wikipedia.orgcambridge.org EWGs stabilize the buildup of negative charge in the tetrahedral intermediate formed during the rate-determining step. Conversely, electron-donating groups (EDGs) destabilize this intermediate and slow the reaction.

In this compound, we must consider three substituents relative to the ester group:

3-amino group (-NH2): In the hydrochloride salt, this group is protonated to form the aminium group (-NH3+). The -NH3+ group is a very strong electron-withdrawing group due to its positive charge, primarily through an inductive effect. It will have a large, positive σ_meta value.

2-methyl group (-CH3): This group is located in the ortho position. The Hammett equation is generally not applied to ortho substituents because their effects are complicated by steric hindrance and other proximity effects that are not captured by the electronic sigma constant. libretexts.org However, electronically, a methyl group is weakly electron-donating.

The combined effect: The powerful electron-withdrawing nature of the meta-aminium group (-NH3+) is expected to dominate. This will make the carbonyl carbon significantly more electrophilic and strongly stabilize the negatively charged tetrahedral intermediate. Consequently, this compound is predicted to undergo alkaline hydrolysis much faster than unsubstituted methyl benzoate.

The following table lists the Hammett sigma constants for relevant substituents.

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

|---|---|---|---|

| -H (Reference) | 0.00 | 0.00 | Neutral |

| -CH3 (Methyl) | -0.07 | -0.17 | Weakly Electron-Donating |

| -NH2 (Amino) | -0.16 | -0.66 | Strongly Electron-Donating (Resonance) |

| -NH3+ (Aminium) | +1.03 | +0.60 | Strongly Electron-Withdrawing (Inductive) |

| -NO2 (Nitro) | +0.71 | +0.78 | Strongly Electron-Withdrawing |

Methyl 3 Amino 2 Methylbenzoate Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Substituted Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups on its benzene (B151609) ring makes methyl 3-amino-2-methylbenzoate hydrochloride an ideal starting point for the synthesis of various heterocyclic systems. These nitrogen-containing rings are core scaffolds in many biologically active molecules and functional materials.

Pyrimidine (B1678525) Derivatives

Pyrimidine rings, which are 1,3-diazines, and their fused analogs are fundamental components of nucleic acids, DNA, and RNA. bu.edu.eg The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328), with a three-carbon unit possessing two electrophilic centers. bu.edu.egnih.gov While direct synthesis examples starting from this compound are not explicitly detailed in the provided search results, the amino group of this compound can be readily transformed into a guanidine or urea moiety. This derivatized intermediate can then undergo cyclization with a suitable three-carbon partner to yield substituted pyrimidine rings. This approach allows for the incorporation of the methyl and methyl benzoate (B1203000) substituents onto the pyrimidine core, leading to a diverse range of functionalized molecules.

For instance, the general synthesis of pyrimidines can be achieved through the condensation of an amidine, urea, thiourea, or guanidine derivative with a 1,3-bifunctional three-carbon fragment. bu.edu.eg The amino group of this compound can be converted to a urea or guanidine functionality, which can then react with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring.

| Starting Material | Reagent | Product Type | Reference |

| Methyl 3-amino-2-methylbenzoate | Urea/Thiourea/Guanidine | Pyrimidine Precursor | bu.edu.egnih.gov |

| Pyrimidine Precursor | 1,3-Dicarbonyl Compound | Substituted Pyrimidine | bu.edu.egnih.gov |

Benzoxazole-Based Esters

Benzoxazoles are important heterocyclic compounds with a wide range of applications. nih.govglobalresearchonline.net The synthesis of benzoxazole-based esters can be achieved through the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent. nih.govorganic-chemistry.org this compound, after appropriate functional group manipulation, can serve as a precursor for such syntheses. Specifically, the amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. The resulting 3-hydroxy-2-methylbenzoic acid methyl ester can then be reacted with another amino-containing compound to form a benzoxazole (B165842) ring.

Alternatively, the amino group of a different molecule can react with the ester group of this compound to form an amide, which can then undergo cyclization to form a benzoxazole ring if a hydroxyl group is present at the ortho position of the reacting amine.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 2-Aminophenol | Aldehyde | 2-Substituted Benzoxazole | Brønsted acidic ionic liquid gel, 130 °C | nih.gov |

| 2-Aminophenol | Aldehyde | 2-Aryl Benzoxazole | TiO2–ZrO2, 60 °C | nih.gov |

| 2-Aminophenol | Aldehyde | 2-Phenyl Benzoxazole | Palladium-supported nanocatalyst, 80 °C | nih.gov |

Indoles and Other Fused Ring Systems

The indole (B1671886) scaffold is a privileged structure found in numerous natural products and pharmaceuticals. Various synthetic strategies exist for the construction of the indole ring system. organic-chemistry.orgorgsyn.org While a direct conversion of this compound to an indole is not straightforward, it can serve as a building block for more complex fused ring systems that incorporate the indole nucleus. For instance, the amino group can be used as a handle to introduce other functionalities or to participate in cyclization reactions.

One potential pathway involves the conversion of the amino group into a leaving group, such as a halide, via a Sandmeyer-type reaction. The resulting halogenated methyl benzoate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate N-containing coupling partner, followed by an intramolecular cyclization to form a fused indole system.

Role in Palladium-Catalyzed Cross-Coupling Methodologies for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov this compound can be a valuable substrate in these reactions after conversion of its amino group into a more suitable functional group for cross-coupling.

The primary amino group can be transformed into a variety of functionalities that are amenable to palladium-catalyzed reactions. For example, diazotization of the amino group followed by a Sandmeyer reaction can introduce a halide (Cl, Br, I) onto the aromatic ring. This aryl halide can then participate in well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups, at the 3-position of the methyl 2-methylbenzoate (B1238997) scaffold. This versatility enables the construction of highly complex and diverse molecular architectures.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Boronic acid/ester | C-C (aryl-aryl, aryl-alkyl) |

| Heck Coupling | Alkene | C-C (aryl-vinyl) |

| Sonogashira Coupling | Terminal alkyne | C-C (aryl-alkynyl) |

| Buchwald-Hartwig Amination | Amine | C-N (aryl-amino) |

Formation of Azo Dyes and Related Chromophores via Diazotization Reactions

The primary aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes and other chromophoric systems. The key transformation is the diazotization of the amino group, which is achieved by treating the compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgslideshare.net This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is an electrophile and can readily undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. questjournals.orgscribd.com This coupling reaction forms an azo bond (-N=N-), which is the defining feature of azo dyes and is responsible for their characteristic colors. The specific color of the resulting dye can be tuned by varying the structure of the coupling partner. The presence of the methyl and methyl ester groups on the original benzene ring can also influence the electronic properties and, consequently, the color of the final azo dye.

| Diazonium Salt Precursor | Coupling Agent | Product Type |

| Methyl 3-amino-2-methylbenzoate | Phenol | Hydroxy-substituted Azo Dye |

| Methyl 3-amino-2-methylbenzoate | Aniline derivative | Amino-substituted Azo Dye |

| Methyl 3-amino-2-methylbenzoate | Naphthol | Naphthyl Azo Dye |

Synthesis of Advanced Organic Materials (non-biological applications)

The structural features of this compound also lend themselves to the synthesis of advanced organic materials for non-biological applications. The aromatic core provides rigidity and thermal stability, while the functional groups offer sites for polymerization or for tuning the material's electronic and optical properties.

For example, the amino group can be utilized in the synthesis of polyamides or polyimides, which are known for their excellent thermal and mechanical properties. Polymerization can be achieved by reacting the diamine derivative of the compound (after converting the ester to another amine or a carboxylic acid) with a diacyl chloride or a dianhydride.

Furthermore, the extended π-conjugation that can be achieved through cross-coupling reactions or the formation of azo dyes can lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

| Functional Group | Polymerization/Modification | Potential Application |

| Amino Group | Polyamide/Polyimide formation | High-performance polymers |

| Aromatic Ring | Extension of π-conjugation | Organic electronics, photonics |

| Ester Group | Hydrolysis to carboxylic acid for further functionalization | Functional materials |

Future Outlook and Emerging Research Frontiers in the Study of Methyl 3 Amino 2 Methylbenzoate Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

One of the most promising avenues is the exploration of biocatalysis . researchgate.net The use of enzymes or whole-cell systems to catalyze the amination and esterification steps could offer significant advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable starting materials. Research in this area would focus on identifying or engineering enzymes capable of regioselectively aminating a toluene (B28343) derivative followed by esterification, or vice-versa.

Another key area of development is the use of heterogeneous catalysts . These solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and improving the economic viability of the process. For instance, the catalytic hydrogenation of the nitro precursor, methyl 2-methyl-3-nitrobenzoate, using novel nanocatalysts (e.g., supported platinum group metals) could offer higher activity and selectivity under milder conditions compared to traditional methods like iron-acid reduction.

Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes. This includes the use of safer solvents, minimizing the generation of waste, and designing atom-economical reactions. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will be a key focus to streamline the synthesis of Methyl 3-amino-2-methylbenzoate hydrochloride.

Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of experiments and providing deep mechanistic insights. For this compound, advanced computational approaches are expected to play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the detailed reaction mechanisms of its synthesis. mdpi.com By modeling the transition states and intermediates of various synthetic routes, researchers can identify the most energetically favorable pathways, predict potential side products, and optimize reaction conditions for higher yields and selectivity. For example, DFT could be used to study the mechanism of catalytic hydrogenation of the nitro group, providing insights into the role of the catalyst surface and the solvent.

Computational Fluid Dynamics (CFD) will be instrumental in the design and optimization of continuous flow reactors for the synthesis of this compound. researchgate.net CFD simulations can model the fluid dynamics, heat transfer, and mass transport within the reactor, allowing for the optimization of reactor geometry, flow rates, and temperature profiles to achieve maximum efficiency and safety. This is particularly important for exothermic reactions, where precise temperature control is critical.

Moreover, the use of machine learning and artificial intelligence (AI) is an emerging frontier. By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal reaction conditions for the synthesis of this compound or even to discover entirely new synthetic routes.

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

While primarily utilized as a building block in organic synthesis, the inherent chemical functionalities of this compound—an aromatic amine, a methyl ester, and a substituted benzene (B151609) ring—suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into its potential participation in novel catalytic transformations.

The amino group, for instance, can act as a directing group in C-H activation/functionalization reactions . nih.govrsc.org This would allow for the direct introduction of new functional groups onto the aromatic ring at positions ortho or meta to the amine, providing access to a wide range of novel derivatives that are not easily accessible through traditional methods. Transition metal catalysts, such as those based on rhodium or palladium, could be employed to achieve this.

The compound's structure also makes it a potential ligand for the formation of coordination complexes with various metals. biosynth.com The resulting metal complexes could exhibit interesting catalytic activities or material properties. Research in this area would involve the synthesis and characterization of these complexes and the evaluation of their performance in catalytic reactions such as cross-coupling, oxidation, or reduction.

Furthermore, the exploration of its reactivity under unconventional conditions, such as in ionic liquids, deep eutectic solvents, or under mechanochemical activation, could unveil novel reaction pathways and lead to the development of more sustainable and efficient synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Research Productivity

The integration of this compound synthesis into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. researchgate.netnih.govamidetech.com

Flow chemistry offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. researchgate.net The synthesis of this compound in a flow reactor could lead to higher yields, reduced reaction times, and the ability to safely handle hazardous intermediates. The integration of in-line purification and analysis techniques would further streamline the process, enabling a seamless "synthesis-to-product" workflow.

Automated synthesis platforms , coupled with high-throughput screening (HTS) techniques, will accelerate the discovery and optimization of new synthetic routes. researchgate.netnih.govyoutube.com These platforms can rapidly screen a large number of reaction parameters, such as catalysts, solvents, temperatures, and reagent ratios, to identify the optimal conditions for the synthesis of this compound. This data-rich approach not only accelerates process development but also provides a deeper understanding of the reaction landscape.

The combination of flow chemistry and automation will enable the on-demand synthesis of this important intermediate, facilitating its use in drug discovery and materials science research by providing rapid access to a diverse range of its derivatives.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-amino-2-methylbenzoate hydrochloride?

Synthesis requires careful control of reaction parameters. For analogous compounds, steps include amino group protection (e.g., tert-butoxycarbonyl), esterification, and acid hydrolysis to form the hydrochloride salt . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .

- Temperature : Room temperature for acid-catalyzed deprotection minimizes side reactions .

- Purification : Reduced-pressure concentration is effective for isolating hydrochloride salts .

Q. How can researchers ensure purity and stability during synthesis?

- Analytical methods : High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds is standard .

- Stability : Store in airtight containers at controlled temperatures (e.g., +5°C) to prevent hygroscopic degradation .

- Handling : Use inert atmospheres (e.g., nitrogen) to avoid oxidation of the amino group .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks, as hydrochloride salts may release irritant vapors .

- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous dispersal to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies optimize reaction yields for this compound?

Advanced studies involve:

- Kinetic analysis : Monitor reaction progress via in-situ NMR or IR spectroscopy to identify rate-limiting steps .

- Catalyst screening : Test Brønsted/Lewis acids (e.g., HCl in dioxane) to enhance amino group deprotection efficiency .

- By-product analysis : Use LC-MS to trace impurities and refine stoichiometric ratios .

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts)?

- Deuterated solvent selection : DMSO-d6 resolves proton exchange issues in amino groups, as seen in analogous compounds (e.g., δ 9.00 ppm for amine protons) .

- Cross-validation : Compare experimental data with computational simulations (e.g., DFT for predicting chemical shifts) .

- Dynamic effects : Account for temperature-dependent conformational changes in bicyclic derivatives .

Q. What strategies enhance solubility for biological assays?

- Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated in methyl acrylate derivatives .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .

- pH adjustment : Optimize to physiological ranges (pH 7.4) to prevent precipitation in cell culture media .

Q. How can researchers address batch-to-batch variability in industrial-scale synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) for critical quality attributes .

- Continuous flow reactors : Improve consistency in large-scale production of structurally similar amines .

- Design of Experiments (DoE) : Statistically optimize variables like reaction time and temperature .

Q. What methodologies assess the compound’s biological activity?

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, as seen in related indanone derivatives (IC50 values reported for structural analogs) .

- Cell viability studies : Use MTT assays to evaluate cytotoxicity in cancer cell lines .

- Binding affinity studies : Surface Plasmon Resonance (SPR) quantifies interactions with biological targets .

Q. How can researchers mitigate ecological risks during disposal?

- Biodegradation studies : Use OECD 301 guidelines to assess microbial breakdown in wastewater .

- Neutralization protocols : Treat with sodium bicarbonate before disposal to convert hydrochloride salts into less hazardous forms .

Q. What advanced techniques resolve structural ambiguities in crystallography?

- Single-crystal X-ray diffraction : Resolve stereochemistry in bicyclic systems (e.g., naphthalene derivatives) .

- Powder XRD : Analyze polymorphism in hydrochloride salts under varying humidity conditions .

Methodological Notes

- Data interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: IVPKEHSGGPIZET-UHFFFAOYSA-N for structural analogs) .

- Regulatory compliance : Adhere to TSCA regulations for research use and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products